LY 487379 盐酸盐

描述

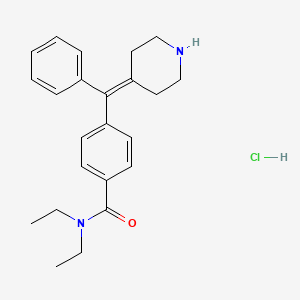

LY 487379 Hydrochloride is a selective positive allosteric modulator of mGlu2 receptors . It potentiates glutamate-stimulated [35S]GTPγS binding . The EC50 values are 1.7 and >10 μM for mGlu2 and mGlu3 receptors respectively . It is devoid of any activity at mGlu5 and mGlu7 receptors .

Molecular Structure Analysis

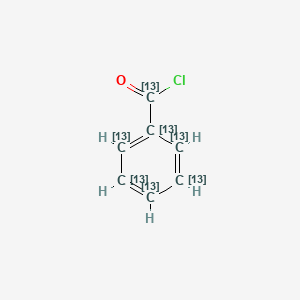

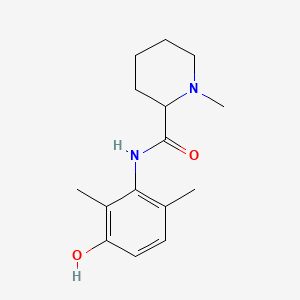

The molecular formula of LY 487379 Hydrochloride is C21H19F3N2O4S.HCl . Its molecular weight is 488.91 g/mol . The IUPAC name is 2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of LY 487379 Hydrochloride include a molecular weight of 488.91 g/mol , and a molecular formula of C21H19F3N2O4S.HCl . It is soluble to 100 mM in DMSO and to 50 mM in ethanol .Relevant Papers The relevant papers for LY 487379 Hydrochloride include studies on the discovery of allosteric potentiators for the metabotropic glutamate 2 receptor , pharmacological characterization and identification of amino acids involved in the positive modulation of metabotropic glutamate receptor subtype 2 , modulation of excitatory synaptic transmission in the rat globus pallidus , and effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats .

科学研究应用

mGlu2 受体变构调节剂

LY 487379 盐酸盐作为代谢型谷氨酸受体 II 类亚型 mGluR 2 的选择性正向变构调节剂 . 它增强谷氨酸刺激的 [35 S]GTP γ S 结合 . EC50 值分别为 mGlu 2 和 mGlu 3 受体分别为 1.7 和 > 10 μ M .

认知灵活性增强

这种化合物在大鼠模型中促进认知灵活性 . 这表明它可能用于治疗认知障碍。

对 mGlu 5 和 mGlu 7 受体没有活性

LY 487379 盐酸盐在 mGlu 5 和 mGlu 7 受体中没有活性 . 这种特异性在需要选择性调节 mGlu 2 受体的研究和治疗应用中是有益的。

mGluR 2 的结构和功能研究

LY 487379 盐酸盐用于研究 mGluR 2 受体亚型的结构和功能 . 这有助于理解这些受体在各种生理过程中的作用。

潜在的抗精神病和抗焦虑应用

LY 487379 盐酸盐与其他各种 mGluR 2/3 激动剂和正向调节剂正在被研究作为可能的抗精神病和抗焦虑药物 . 这是因为它能够调节谷氨酸神经传递,而谷氨酸神经传递与这些疾病有关。

研究参与 mGluR 2 正向调节的氨基酸

作用机制

- LY-487,379 is a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor group II subtype mGluR2 .

- Activation of mGluR2 leads to the inhibition of neurotransmitter release, particularly glutamate, which contributes to its anxiolytic and antipsychotic effects .

- LY-487,379 affects several biochemical pathways:

Target of Action

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

LY 487379 Hydrochloride potentiates glutamate-stimulated [35S]GTPγS binding with EC50 values of 1.7 μM for mGlu2 receptors . This suggests that it interacts with these receptors and enhances their response to glutamate, a key neurotransmitter in the brain .

Cellular Effects

In terms of cellular effects, LY 487379 Hydrochloride has been shown to promote cognitive flexibility and facilitate behavioral inhibition in a rat model . This suggests that it may influence cell function by modulating signaling pathways related to cognition and behavior .

Molecular Mechanism

The molecular mechanism of LY 487379 Hydrochloride involves its role as a positive allosteric modulator of mGluR2 receptors . This means that it binds to these receptors and enhances their response to glutamate . This can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

It has been shown to induce an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .

Dosage Effects in Animal Models

In animal models, LY 487379 Hydrochloride has been shown to have dose-dependent effects. For example, it induces an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .

Metabolic Pathways

Given its role as a modulator of mGluR2 receptors, it is likely involved in pathways related to glutamate signaling .

Transport and Distribution

Given its role as a modulator of mGluR2 receptors, it is likely that it is transported to and concentrated in areas where these receptors are present .

Subcellular Localization

Given its role as a modulator of mGluR2 receptors, it is likely localized to the cell membrane where these receptors are present .

属性

IUPAC Name |

2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4S.ClH/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24;/h2-13H,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWFRDWTOKLHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719337 | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

353229-59-1 | |

| Record name | LY-487379 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353229591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-487379 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQP3N7RUC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

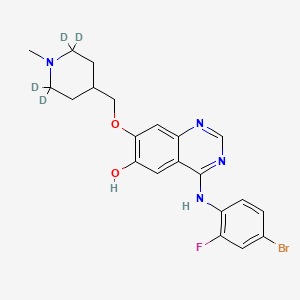

![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)

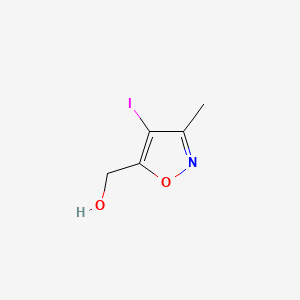

![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)

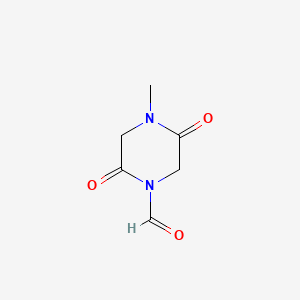

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)